molecular formula C26H23FN2O5S B2985766 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 895650-43-8

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2985766
CAS No.: 895650-43-8
M. Wt: 494.54
InChI Key: JVUSAQKAMRKNLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridone ring. This core is substituted with a sulfonyl group attached to an ethylphenyl group at the 3-position, a fluorine atom at the 6-position, and an acetamide group substituted with a methoxyphenyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group in the quinolinone core could undergo nucleophilic addition reactions, and the sulfonyl group could participate in substitution or elimination reactions .

Scientific Research Applications

Structural and Fluorescence Properties Research on amide-containing isoquinoline derivatives has provided insights into their structural aspects and properties, particularly in forming gels or crystalline solids when treated with various acids. These compounds exhibit interesting fluorescence properties, which could be leveraged in the development of new fluorescent materials or in biological imaging applications. Specifically, the formation of host–guest complexes with certain compounds has been shown to significantly enhance fluorescence emission, a property that can be useful in analytical chemistry and sensor technology (A. Karmakar, R. Sarma, J. Baruah, 2007).

Cytotoxic Activity Sulfonamide derivatives, including compounds structurally related to the specified chemical, have been explored for their cytotoxic activities against various cancer cell lines. Such studies contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment. The research on novel sulfonamide derivatives has highlighted the promise of some compounds in inhibiting cancer cell growth, with implications for the development of new anticancer agents (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Antibacterial Applications The synthesis and molecular structure of a broad-spectrum antibacterial isothiazoloquinolone compound, which serves as a key intermediate in the production of potent antibacterial agents, demonstrates the potential of such chemical structures in addressing drug-resistant bacterial infections. This area of research is crucial for developing new antibiotics to combat resistant strains such as MRSA, contributing to the broader field of infectious disease treatment (A. Hashimoto, G. Pais, Qiuping Wang, E. Lucien, C. Incarvito, M. Deshpande, B. J. Bradbury, Jason A. Wiles, 2007).

Herbicidal Activity The search for effective herbicides has led to the exploration of triazolinone derivatives, with the introduction of various pharmacophores into the triazolinone scaffold. This research has identified compounds with promising herbicidal activities, offering potential applications in agriculture for the control of broadleaf weeds in rice fields and other crops. Such developments are vital for enhancing crop protection and agricultural productivity (Yan-ping Luo, Lili Jiang, Guo-dong Wang, Qiong Chen, Guangfu Yang, 2008).

Enzyme Inhibition for Therapeutic Applications Research into compounds that can inhibit specific enzymes has implications for the development of drugs targeting various diseases, including neurodegenerative disorders. The synthesis and evaluation of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, and their activity against enzymes like carbonic anhydrase and acetylcholinesterase, highlight the potential of these compounds in therapeutic applications. Such studies are fundamental in the search for new treatments for conditions such as Alzheimer's disease (N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed as a drug candidate .

Properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-3-17-7-10-21(11-8-17)35(32,33)24-15-29(23-12-9-18(27)13-22(23)26(24)31)16-25(30)28-19-5-4-6-20(14-19)34-2/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUSAQKAMRKNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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